molecular formula C13H12N2O B13584832 3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile

3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile

Cat. No.: B13584832
M. Wt: 212.25 g/mol
InChI Key: FMHCSCMYBYEQHM-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile is an organic compound with the molecular formula C13H12N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile typically involves the reaction of 2-methylquinoline with appropriate reagents to introduce the hydroxy and nitrile functional groups.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reagents are combined in large reactors under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The quinoline ring can intercalate with DNA or interact with enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-2-methylquinolin-3-yl)propanoic acid hydrochloride
  • 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride
  • 3-(4-Hydroxy-2,6-dimethylquinolin-3-yl)propanoic acid
  • 3-Hydroxy-2-(6-methylquinazolin-4-ylamino)propanoic acid hydrochloride

Uniqueness

3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile is unique due to the presence of both hydroxy and nitrile functional groups on the quinoline ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-hydroxy-3-(2-methylquinolin-4-yl)propanenitrile

InChI

InChI=1S/C13H12N2O/c1-9-8-11(13(16)6-7-14)10-4-2-3-5-12(10)15-9/h2-5,8,13,16H,6H2,1H3

InChI Key

FMHCSCMYBYEQHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(CC#N)O

Origin of Product

United States

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